molecular formula C12H24N2O3 B2424582 Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate CAS No. 2418596-94-6

Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B2424582
CAS No.: 2418596-94-6
M. Wt: 244.335
InChI Key: RLSACDWQJOOBDM-ZJUUUORDSA-N
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Description

Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a methoxypyrrolidine ring, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the methoxy group, and attachment of the tert-butyl and aminoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to various biological effects. Specific pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • Tert-butyl (2R,4S)-2-(2-hydroxyethyl)-4-methoxypyrrolidine-1-carboxylate
  • Tert-butyl (2R,4S)-2-(2-methylaminoethyl)-4-methoxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the aminoethyl and methoxy groups contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10(16-4)7-9(14)5-6-13/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSACDWQJOOBDM-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418596-94-6
Record name tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate
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